4-Bromo-2-chloropyridine
Overview
Description
4-Bromo-2-chloropyridine is a halogenated heterocyclic compound with the molecular formula C5H3BrClN. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are replaced by bromine and chlorine atoms, respectively . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
4-Bromo-2-chloropyridine can be synthesized through several methods. One common synthetic route involves the bromination of 2-chloropyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of 2-amino-4-chloropyridine as a starting material, which undergoes bromination followed by diazotization and chlorination to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Bromo-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Scientific Research Applications
4-Bromo-2-chloropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
4-Bromo-2-chloropyridine can be compared with other halogenated pyridines, such as:
2-Bromo-4-chloropyridine: Similar in structure but with the positions of bromine and chlorine atoms swapped.
3-Bromo-2-chloropyridine: Another isomer with bromine at position 3 and chlorine at position 2.
5-Bromo-2-chloropyridine-4-carboxaldehyde: A derivative with an additional formyl group at position 4.
These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo. The unique positioning of the halogen atoms in this compound makes it particularly useful in certain synthetic routes and applications.
Properties
IUPAC Name |
4-bromo-2-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHMWUXYIFULDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397267 | |
Record name | 4-Bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73583-37-6 | |
Record name | 4-Bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Bromo-2-chloropyridine utilized in the synthesis of substituted azafluorenones?
A: this compound serves as a crucial starting material in the palladium-catalyzed synthesis of substituted azafluorenones. [] The molecule's bromine and chlorine substituents act as leaving groups in two sequential palladium-catalyzed reactions. Initially, either a Suzuki or Heck coupling reaction can be employed, utilizing the bromine atom. Subsequently, a direct cyclizing arylation occurs, involving the chlorine atom, ultimately leading to the formation of the desired azafluorenone ring system. This auto-tandem process highlights the versatility of this compound in constructing complex molecules via palladium catalysis. []
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